molecular formula C12H12N4O B13125161 N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide

Cat. No.: B13125161
M. Wt: 228.25 g/mol
InChI Key: PYAVLKPKMQHZNE-BQYQJAHWSA-N
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Description

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cinnamamide moiety attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide typically involves the reaction of 3-methyl-1H-1,2,4-triazole with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the cinnamamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide is unique due to the combination of the triazole ring and the cinnamamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the triazole ring enhances its stability and reactivity, while the cinnamamide moiety contributes to its biological activity and binding affinity .

Biological Activity

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.

1. Synthesis and Structural Characteristics

This compound is synthesized by coupling 3-methyl-1H-1,2,4-triazole with cinnamic acid derivatives. The synthesis typically involves the use of coupling agents and can be optimized using various methods to enhance yield and purity. The structural features of this compound contribute significantly to its biological activity.

2. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties.

Table 1: Antimicrobial Activity of Cinnamamide Derivatives

CompoundMIC (μM) against Mycobacterium tuberculosisSafety Profile
This compound5 - 95Good

The minimum inhibitory concentration (MIC) for synthesized derivatives ranges from 5 to 95 μM against Mycobacterium tuberculosis, demonstrating potential as an antitubercular agent . In addition to mycobacterial activity, these compounds have shown efficacy against various Gram-positive and Gram-negative bacteria .

3. Anticancer Activity

This compound and its derivatives have been evaluated for their anticancer properties. Studies have reported IC50 values indicating significant cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity of Cinnamamide Derivatives

Cell LineIC50 (μg/mL)Most Active Compounds
HeLa8.49 - 62.8416d, 17a
SKOV-37.87 - 70.5316c, 16d
MCF-711.20 - 93.4616c, 16d

In vitro studies demonstrated that the most active compounds had IC50 values below 10 μg/mL against HeLa cells . The presence of the triazole ring is believed to enhance the anticancer activity by interacting with cellular targets involved in cancer progression.

4. Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds derived from cinnamic acid exhibit significant antioxidant properties through various assays.

Table 3: Antioxidant Activity Results

Assay TypeConcentration (μg/mL)Result (Inhibition %)
DPPH310.50 ± 0.73High
ABTS597.53 ± 1.30Moderate

These findings suggest that the compound may serve as a potential therapeutic agent for oxidative stress-related diseases .

5. Case Studies and Research Findings

Several studies have explored the biological activity of cinnamamide derivatives:

  • Antimycobacterial Activity : A series of N-(3-aryl-1,2,4-triazol-5-yl)cinnamamide derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showing promising results with good safety profiles .
  • Anticancer Effects : Various derivatives were tested on different cancer cell lines such as HeLa and MCF-7, revealing significant cytotoxicity and potential for further development as anticancer agents .
  • Antioxidant Properties : Investigations into the antioxidant capabilities demonstrated that these compounds could effectively scavenge free radicals, providing a basis for their use in preventing oxidative damage in biological systems .

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

(E)-N-(5-methyl-1H-1,2,4-triazol-3-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C12H12N4O/c1-9-13-12(16-15-9)14-11(17)8-7-10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14,15,16,17)/b8-7+

InChI Key

PYAVLKPKMQHZNE-BQYQJAHWSA-N

Isomeric SMILES

CC1=NC(=NN1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=NC(=NN1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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